2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-2-1-4-13(14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-6-3-11-27-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLXTWUYRFQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amide.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Thiophene-2-carbonyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, which forms a bond between the thiophene ring and the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The fluorophenyl group's position (2- vs. 4-) on the oxazole ring significantly influences molecular geometry and electronic properties. For example, 2-fluorophenyl derivatives may exhibit enhanced steric hindrance compared to 4-substituted analogs .
- Piperazine Modifications : Replacing the thiophene-2-carbonyl group with benzoyl derivatives (e.g., 2-methylbenzoyl in ) reduces molecular weight but may alter lipophilicity and binding interactions.
Key Observations :
- Synthetic Accessibility : Piperazine-linked oxazole derivatives (e.g., D465-0269 in ) are typically synthesized via nucleophilic substitution or coupling reactions, with yields varying based on substituent complexity.
- Spectroscopic Trends : Fluorine atoms in the 2-fluorophenyl group generate distinct splitting patterns in $ ^1H $ NMR (e.g., meta coupling in D10 ). Thiophene carbonyl groups exhibit characteristic carbonyl stretching frequencies near 1680 cm$ ^{-1} $ in IR spectra.
Biological Activity
The compound 2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
IUPAC Name
This compound
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 300.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anticonvulsant Activity
Research indicates that compounds structurally similar to This compound exhibit significant anticonvulsant activity. For instance, a study found that related oxadiazoles demonstrated considerable anticonvulsant effects in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models, suggesting a potential mechanism involving benzodiazepine receptors .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Similar compounds have been shown to inhibit Hepatitis C Virus (HCV) replication effectively. For example, analogues with fluorine substitutions have exhibited enhanced anti-HCV activity, indicating that modifications to the phenyl ring can significantly influence biological efficacy .
The proposed mechanism of action for the compound involves interaction with specific biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity due to electronic effects, while the thiophene and piperazine moieties contribute to structural flexibility, allowing for optimal interaction with target sites.
Study 1: Anticonvulsant Screening
In a study published in 2004, a series of 2-substituted oxadiazoles were synthesized and screened for their anticonvulsant activities. The results indicated that certain derivatives showed significant activity mediated through benzodiazepine receptor pathways . This reinforces the potential for similar compounds like This compound to exhibit therapeutic effects in seizure disorders.
Study 2: Antiviral Efficacy Against HCV
A recent investigation into substituted imidazopyridines revealed that introducing fluorine at specific positions increased antiviral potency against HCV. This suggests that the fluorinated phenyl groups in compounds like This compound could similarly enhance antiviral properties .
Summary of Findings
The biological activity of This compound appears promising based on its structural similarities to known active compounds. Key findings include:
- Anticonvulsant Potential : Related compounds show significant anticonvulsant activity mediated by benzodiazepine receptors.
- Antiviral Properties : Structural modifications enhance activity against HCV.
- Mechanistic Insights : Interaction with biological targets is facilitated by structural features such as fluorinated groups and flexible linkers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization : Thiophene-2-carbonyl chloride can be coupled to piperazine under basic conditions (e.g., DIPEA in DCM) to form the thiophene-carbonyl-piperazine intermediate .
- Oxazole Core Assembly : Cyclization of pre-functionalized oxazole precursors (e.g., via Hantzsch synthesis or palladium-catalyzed cross-coupling) to introduce the 2-fluorophenyl and nitrile groups .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity intermediates and final products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : , , and NMR to confirm substituent positions and purity. Fluorine chemical shifts (~-110 to -130 ppm) help verify the 2-fluorophenyl group .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to validate molecular weight (e.g., calculated ) .
- XRD : Single-crystal X-ray diffraction (using SHELXL or ORTEP ) for absolute configuration determination, particularly if crystallographic disorder is observed in the oxazole or piperazine moieties .
Advanced Research Questions
Q. How can crystallographic disorder in the piperazine-thiophene moiety be resolved during structure refinement?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to split disordered atoms into multiple positions with occupancy refinement .
- Restraints : Apply geometric (DFIX, DANG) and thermal (SIMU, DELU) restraints to maintain reasonable bond lengths and displacement parameters .
- Validation : Cross-validate with PLATON’s ADDSYM tool to check for missed symmetry or twinning, which may mimic disorder .
Q. How do structural modifications (e.g., fluorophenyl position, thiophene substituents) influence biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 4-fluorophenyl vs. 2-fluorophenyl derivatives) in assays targeting specific receptors (e.g., autotaxin inhibition ).
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity changes due to fluorine’s electronegativity or steric effects .
- Data Contradiction Analysis : If bioactivity discrepancies arise, re-evaluate solubility (via HPLC logP) or metabolic stability (microsomal assays) to isolate confounding factors .
Q. What experimental design strategies optimize reaction yields in flow-chemistry setups?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, residence time, catalyst loading) and identify critical parameters .
- Continuous-Flow Advantages : Implement segmented flow (with immiscible spacers) to prevent clogging in nitrile or oxazole-forming steps .
- Real-Time Monitoring : In-line IR or UV-vis spectroscopy to track intermediate formation and adjust conditions dynamically .
Crystallography & Data Analysis
Q. How to address twinning or pseudo-symmetry in X-ray diffraction data for this compound?
- Methodological Answer :
- Twinning Detection : Use PLATON’s TWIN law generator to identify possible twin laws (e.g., two-fold rotation) .
- Refinement : Apply HKLF5 in SHELXL to refine twinned data, partitioning intensities into separate domains .
- Validation : Check R-factor convergence and residual density maps to ensure model robustness .
Physicochemical Properties
Q. How does the 2-fluorophenyl group influence solubility and logP compared to non-fluorinated analogs?
- Methodological Answer :
- logP Determination : Use shake-flask HPLC (reverse-phase C18 column) to measure partitioning between octanol/water. Fluorine’s hydrophobicity typically increases logP by ~0.5 units .
- Solubility Screening : Perform kinetic solubility assays (e.g., nephelometry in PBS buffer) to correlate fluorophenyl position with aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
